Cas no 1798678-09-7 (4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one)

4-((1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a structurally complex heterocyclic compound featuring a pyran-2-one core linked to a functionalized azetidine moiety. The presence of the 2-chlorophenylacetyl group enhances its potential as an intermediate in pharmaceutical synthesis, particularly for targeting specific biological pathways. The azetidine ring contributes to conformational rigidity, which may improve binding affinity in drug-receptor interactions. The methyl-substituted pyran-2-one scaffold offers stability and reactivity for further derivatization. This compound is of interest in medicinal chemistry for its potential as a precursor in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize pharmacokinetic properties.
4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one structure
1798678-09-7 structure
Product name:4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No:1798678-09-7
MF:C17H16ClNO4
MW:333.766243934631
CID:5375760
PubChem ID:76151277

4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Chemical and Physical Properties

Names and Identifiers

    • F6473-6061
    • 4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
    • AKOS024571571
    • 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
    • 1798678-09-7
    • 4-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
    • Inchi: 1S/C17H16ClNO4/c1-11-6-13(8-17(21)22-11)23-14-9-19(10-14)16(20)7-12-4-2-3-5-15(12)18/h2-6,8,14H,7,9-10H2,1H3
    • InChI Key: WDLCRUAOKYZEBJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CC(N1CC(C1)OC1=CC(=O)OC(C)=C1)=O

Computed Properties

  • Exact Mass: 333.0767857g/mol
  • Monoisotopic Mass: 333.0767857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.8Ų

4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-6061-2mg
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
2mg
$88.5 2023-04-25
Life Chemicals
F6473-6061-5μmol
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
5μl
$94.5 2023-04-25
Life Chemicals
F6473-6061-2μmol
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
2μl
$85.5 2023-04-25
Life Chemicals
F6473-6061-4mg
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
4mg
$99.0 2023-04-25
Life Chemicals
F6473-6061-3mg
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
3mg
$94.5 2023-04-25
Life Chemicals
F6473-6061-1mg
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
1mg
$81.0 2023-04-25
Life Chemicals
F6473-6061-5mg
4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
1798678-09-7 90%+
5mg
$103.5 2023-04-25

Additional information on 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Comprehensive Overview of 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS No. 1798678-09-7)

The compound 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS No. 1798678-09-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate architecture, combining an azetidine ring, a 2-chlorophenyl group, and a pyran-2-one moiety. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one due to their potential therapeutic properties. Researchers are particularly intrigued by its azetidine core, a four-membered nitrogen-containing ring that is increasingly being explored in medicinal chemistry for its conformational rigidity and bioactivity. The presence of the 2-chlorophenyl group further enhances its potential as a pharmacophore, often associated with improved binding affinity and metabolic stability.

The pyran-2-one segment of the molecule is another area of interest, as this structural motif is commonly found in natural products and synthetic drugs with diverse biological activities. This has led to speculation that CAS No. 1798678-09-7 might exhibit interesting pharmacological properties, possibly as a kinase inhibitor or enzyme modulator, though extensive clinical studies would be needed to confirm such potential applications.

From a synthetic chemistry perspective, the preparation of 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one presents interesting challenges and opportunities. The construction of the azetidine ring system requires specialized synthetic strategies, while the introduction of the 2-chlorophenyl group demands careful consideration of reaction conditions to avoid unwanted side products. These synthetic complexities make the compound particularly interesting to researchers working on method development and process optimization in organic chemistry.

In the context of current research trends, CAS No. 1798678-09-7 aligns with several hot topics in chemical research. The growing focus on small molecule therapeutics and targeted drug delivery systems has increased demand for structurally diverse compounds like this one. Additionally, its potential as a building block for more complex molecules makes it valuable in combinatorial chemistry and library synthesis efforts.

The physicochemical properties of 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are also worthy of discussion. While specific data may vary depending on the exact synthetic route and purification methods, compounds of this class typically exhibit moderate solubility in organic solvents and specific stability characteristics that must be carefully considered during handling and storage. These properties are crucial for researchers considering its use in various applications.

From a drug discovery perspective, the structural features of CAS No. 1798678-09-7 suggest it could serve as a valuable lead compound for further optimization. The presence of multiple functional groups provides opportunities for structure-activity relationship studies, where systematic modifications could potentially enhance desired biological activities while minimizing unwanted effects. This approach is particularly relevant in current pharmaceutical research, where rational drug design strategies are increasingly important.

In analytical chemistry, the characterization of 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential for confirming its structure and purity. These analytical methods are particularly important given the compound's structural complexity and potential for isomer formation.

The commercial availability and synthetic accessibility of CAS No. 1798678-09-7 are also important considerations for researchers. While it may not be as widely available as some more common chemical building blocks, its unique structure makes it potentially valuable for specialized applications. Researchers interested in this compound should carefully evaluate sourcing options and consider the feasibility of in-house synthesis based on their specific needs and capabilities.

Looking to the future, 4-((1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one represents an interesting case study in the evolving landscape of medicinal chemistry. As research continues to explore the boundaries of small molecule drug discovery, compounds with such unique architectures will likely play increasingly important roles. The integration of computational methods with experimental approaches may further unlock the potential of this and similar compounds in various therapeutic areas.

In conclusion, CAS No. 1798678-09-7 stands as a fascinating example of modern chemical innovation, combining multiple pharmacologically relevant structural elements into a single molecule. Its study contributes to our broader understanding of structure-activity relationships and molecular design principles, while potentially opening new avenues for therapeutic development. As with any specialized compound, thorough characterization and careful evaluation will be essential to fully realize its potential in research and application.

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